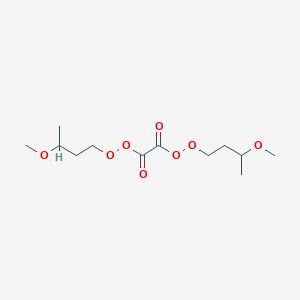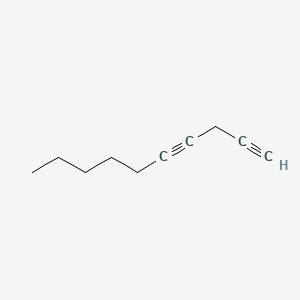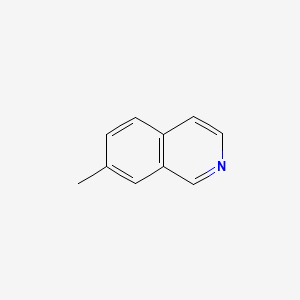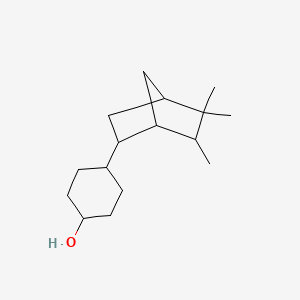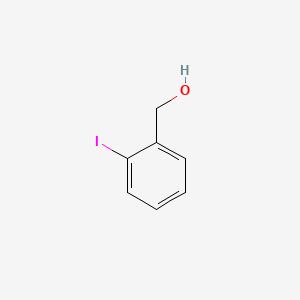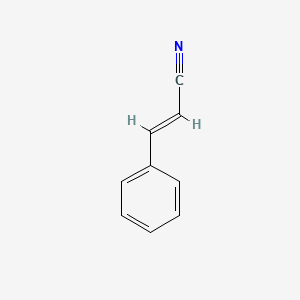
肉桂腈
概述
描述
It is characterized by a spicy cinnamon aroma and is commonly used as a fragrance in products such as air fresheners . This compound is a nitrile derivative of cinnamic acid and is known for its stability and distinctive scent.
科学研究应用
Cinnamonitrile has a wide range of applications in scientific research:
作用机制
Target of Action
Cinnamonitrile, an organic compound with a spicy cinnamon aroma, is primarily used as a fragrance in products such as air fresheners It has been found to have antimicrobial activity, suggesting that it may interact with certain proteins or enzymes in microorganisms .
Mode of Action
It has been suggested that cinnamonitrile and similar compounds can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
Metabolomics studies have shown that compounds like cinnamonitrile can affect a wide range of metabolites and link them to various biochemical pathways
Pharmacokinetics
Its physicochemical properties, such as its density (10374 at 152 °C) and boiling point (2638 °C), suggest that it may have certain pharmacokinetic characteristics
Result of Action
Its antimicrobial activity suggests that it may cause cellular damage in microorganisms, leading to their death or inhibition of growth .
Action Environment
The action, efficacy, and stability of Cinnamonitrile can be influenced by various environmental factors. For instance, its stability and efficacy as a fragrance can be affected by factors such as temperature, humidity, and the presence of other chemicals
安全和危害
未来方向
生化分析
Biochemical Properties
Cinnamonitrile plays a significant role in biochemical reactions, particularly in the context of nitrilase-catalyzed conversions. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. In a study, several novel nitrilases were selected from metagenomic libraries using cinnamonitrile and a mixture of six different nitriles as substrates . The nitrilase gene nit1, expressed in Escherichia coli, was found to favor dinitriles over mononitriles and catalyzed the conversion of 2-methylglutaronitrile to ω-cyanocarboxylic acids . These acids are important precursors for chemical and pharmaceutical products.
Molecular Mechanism
The molecular mechanism of cinnamonitrile involves its interaction with nitrilases, which catalyze the hydrolysis of nitriles. The nitrilase gene nit1, when expressed in Escherichia coli, converts dinitriles to ω-cyanocarboxylic acids . This reaction is significant as it provides a direct one-step conversion of nitriles, avoiding the formation of unfavorable byproducts typically associated with chemical processes . The binding interactions between cinnamonitrile and nitrilases are crucial for this conversion.
Metabolic Pathways
Cinnamonitrile is involved in metabolic pathways catalyzed by nitrilases. The conversion of nitriles to carboxylic acids by nitrilases is a key metabolic pathway . This process involves the hydrolysis of the nitrile group, leading to the formation of carboxylic acids and ammonia. The enzymes and cofactors involved in this pathway are crucial for the efficient conversion of cinnamonitrile.
准备方法
Synthetic Routes and Reaction Conditions: Cinnamonitrile can be synthesized through several methods:
Aldol-like Condensation: This involves the reaction of benzaldehyde with acetonitrile under alkaline conditions.
Elimination Reaction: Various oximes derived from cinnamaldehyde can undergo elimination reactions to form cinnamonitrile.
Oxidative Coupling: Benzene can be coupled with acrylonitrile in the presence of a palladium catalyst to produce cinnamonitrile.
Industrial Production Methods: Industrial production of cinnamonitrile often involves the dehydration of cinnamamide using phosphorus pentachloride or phosphorus oxychloride . Another method includes the dehydrochlorination of α-chloro-β-phenylpropionitrile with quinoline .
化学反应分析
Types of Reactions: Cinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Hydrogenation of cinnamonitrile using palladium catalysts can yield hydrocinnamonitrile.
Substitution: It can participate in substitution reactions, particularly at the α-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.
Substitution: Strong bases like potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Hydrocinnamonitrile: Formed through hydrogenation.
Deuterated Derivatives: Produced via selective deuteration using deuterium oxide (D2O) and strong bases.
相似化合物的比较
Cinnamonitrile is unique due to its distinct aroma and stability. Similar compounds include:
Cinnamic Aldehyde: Known for its strong cinnamon scent but less stable compared to cinnamonitrile.
Styrene Cyanide: Another nitrile derivative with similar chemical properties.
Cinnamamide: A precursor in the synthesis of cinnamonitrile.
Cinnamonitrile stands out due to its versatility in chemical reactions and its wide range of applications in various fields.
属性
IUPAC Name |
(E)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044385 | |
| Record name | (2E)-3-Phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-38-7, 4360-47-8 | |
| Record name | (2E)-3-Phenyl-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Cinnamonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenenitrile, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-Phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMONITRILE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H475UV3WWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamonitrile?
A1: Cinnamonitrile has a molecular formula of C9H7N and a molecular weight of 129.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize cinnamonitrile?
A2: Cinnamonitrile is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.
Q3: How can 13C NMR be used to study cinnamonitrile derivatives?
A3: 13C NMR is particularly useful for studying the effects of substituents on the electronic properties of cinnamonitrile derivatives. For example, the chemical shift of the olefinic β-carbon in ring-substituted cinnamonitriles correlates with their relative reactivity in radical copolymerization reactions. [] This information can be valuable for designing new polymers with tailored properties.
Q4: What information does EPR spectroscopy provide about cinnamonitrile?
A4: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for understanding the structure of radicals formed during reactions involving cinnamonitrile. For instance, EPR studies have been used to investigate the radical generated by the attack of a 2-methyl-2-propyl radical on cinnamonitrile. [] This information helps to elucidate the mechanism of polymerization reactions involving cinnamonitrile.
Q5: What is a common method for synthesizing cinnamonitrile?
A5: Cinnamonitrile can be synthesized through the dehydration of cinnamaldehyde oxime. [] Different dehydrating agents and reaction conditions can be employed, including acetic anhydride under microwave irradiation. [, ]
Q6: What is a key challenge in the synthesis of hydrocinnamonitriles, and how has it been addressed?
A6: Synthesizing hydrocinnamonitriles often involves the reduction of α-phenylsulfonyl cinnamonitriles. This process can be challenging due to the potential for over-reduction, leading to the formation of undesired byproducts. Researchers have successfully addressed this challenge using SmI2/CH3OH/THF as a selective reducing system, achieving high yields of the desired hydrocinnamonitriles. []
Q7: How does microwave irradiation impact cinnamonitrile synthesis?
A7: Microwave irradiation has been shown to significantly accelerate the synthesis of cinnamonitrile from cinnamaldehyde and hydroxylamine hydrochloride in the presence of SiO2/K2CO3 under solvent-free conditions. [] This method offers a rapid and environmentally friendly approach to cinnamonitrile synthesis.
Q8: Can you describe a stereoselective synthesis of (E)-cinnamonitriles?
A8: A highly stereoselective synthesis of (E)-cinnamonitriles has been developed using the SmI2/THF/MeOH system. [] This reaction involves the reduction of α-phenylsulfonylcinnamonitriles, leading to the formation of the desired (E)-cinnamonitriles in good yields and with high stereoselectivity.
Q9: How can cinnamonitrile be used in heterocyclic synthesis?
A9: Cinnamonitrile derivatives, particularly those with functional groups at the 2-position, serve as valuable building blocks in heterocyclic synthesis. For example, they react with 2-functionally substituted 2-thiazolin-4-one derivatives to yield a variety of thiazolo[2,3-a]pyridine and 3-(2-thiazolin-2-yl)pyridine derivatives. [] These heterocyclic compounds hold significant interest in medicinal chemistry.
Q10: How does metal coordination affect the reactivity of cinnamonitrile?
A10: Coordination of cinnamonitrile to transition metals can significantly alter its reactivity. For instance, in the presence of a palladium catalyst and molecular oxygen, cinnamonitrile can undergo direct oxidative coupling with benzenes to yield valuable cinnamonitrile derivatives. [] This approach provides a straightforward method for synthesizing these compounds and highlights the potential of cinnamonitrile as a versatile building block in organic synthesis.
Q11: What is the role of cinnamonitrile in the synthesis of cyano- and phenyl-substituted propionic acids?
A12: Electrocarboxylation of cinnamonitrile, using a nickel cathode and magnesium anode, provides an efficient route to cyano- and phenyl-substituted propionic acids. [] The electrochemical reduction of cinnamonitrile in the presence of carbon dioxide (CO2) leads to the formation of these valuable carboxylic acid derivatives.
Q12: How do nickel(II) complexes catalyze hydroamination reactions with cinnamonitrile?
A12: Nickel(II) complexes, particularly those bearing POCOP ligands (κP,κC,κP-2,6-(i-Pr2PO)2-4-R-C6H2), have demonstrated efficacy in catalyzing the Michael-type hydroamination of cinnamonitrile and its substituted derivatives. [] This reaction proceeds through an outer-sphere nucleophilic attack by amines on a cationic adduct formed between the nickel complex and the nitrile-coordinated substrate. The electronic properties of the nickel(II) center, influenced by substituents on the POCOP ligand, play a crucial role in modulating the catalytic activity.
Q13: How do substituents on the aromatic ring of cinnamonitrile affect its reactivity?
A13: The presence and nature of substituents on the aromatic ring of cinnamonitrile can significantly influence its reactivity. Studies on the anionic copolymerization of ring-substituted cinnamonitriles revealed a linear correlation between the copolymerization parameters (log (1/r1)) and the Hammett σ constants, indicating that electron-donating groups enhance reactivity. [] Understanding these electronic effects is crucial for tailoring the properties of cinnamonitrile derivatives for specific applications.
Q14: How does the configuration of cinnamonitrile (cis vs. trans) influence its reactivity?
A14: The configuration of cinnamonitrile, whether cis or trans, plays a crucial role in determining its reactivity. For instance, in reactions with ethyl (2H)alcohol catalyzed by sodium ethoxide, cis-cinnamonitrile undergoes isomerization to the trans form during the addition reaction. [] This observation suggests that the trans isomer is thermodynamically more stable. Additionally, the chemical shift differences of vinyl protons in cis- and trans-cinnamonitrile derivatives show distinct correlations with Hammett substituent constants, indicating different electronic environments and reactivities. []
Q15: What are some potential applications of cinnamonitrile derivatives?
A15: Cinnamonitrile derivatives, due to their unique structural features and reactivity, find applications in various fields. They serve as crucial intermediates in organic synthesis, enabling the preparation of diverse compounds with biological and material properties. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. [, , , ]
Q16: Can you elaborate on the use of cinnamonitrile derivatives in anti-platelet aggregation studies?
A16: α-Phenyl cinnamonitrile derivatives have shown promise as potential anti-platelet aggregation agents. [] Studies have evaluated their in vitro activity using arachidonic acid (AA) and adenosine diphosphate (ADP) as inducers. These derivatives, particularly α-phenyl cinnamonitrile and 4-methoxy-α-phenyl cinnamonitrile, exhibited potent inhibitory effects on platelet aggregation. [] This research highlights the potential of cinnamonitrile derivatives as lead compounds for developing new antithrombotic drugs.
Q17: What is the significance of amidoximated cinnamonitrile-grafted polymers?
A17: Amidoximated cinnamonitrile-grafted polymers are of particular interest for their ability to form complexes with metal ions. [] This property makes them potentially useful in applications such as metal recovery from solutions. The amidoximation process involves converting the nitrile groups of cinnamonitrile into amidoxime groups, which can then readily coordinate with metal ions.
Q18: Are there any environmental concerns associated with cinnamonitrile?
A18: While cinnamonitrile itself has been studied as a potential bird repellent, [] information regarding its environmental impact and degradation pathways remains limited. Further research is needed to assess its potential ecotoxicological effects and develop appropriate strategies for its safe handling and disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
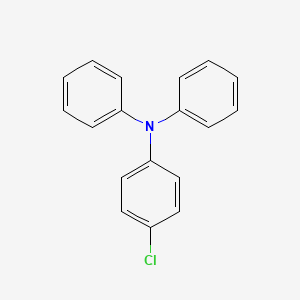
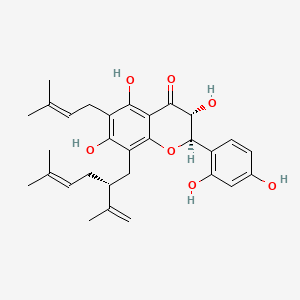
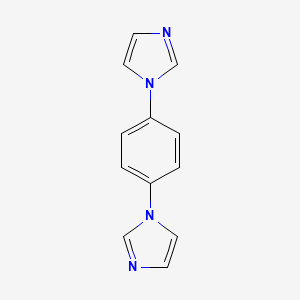
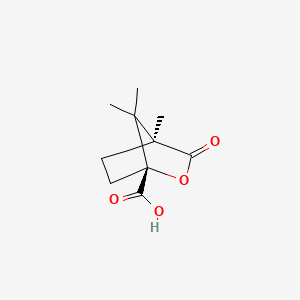
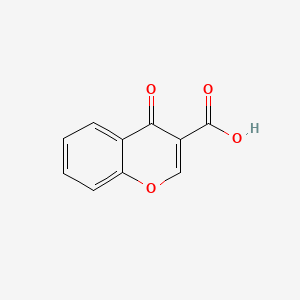

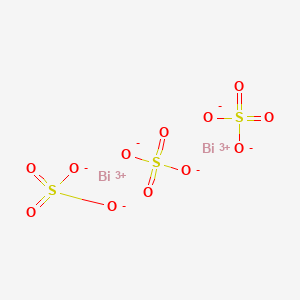
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
